REACTION_CXSMILES
|
C(O)C.[CH3:4][C:5]([C:7]1[CH:8]=[CH:9][C:10]([OH:14])=[CH:11][C:12]=1[OH:13])=O.C(O)(=O)C>[Ni].O>[CH2:5]([C:7]1[CH:8]=[CH:9][C:10]([OH:14])=[CH:11][C:12]=1[OH:13])[CH3:4]
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Name
|
|
Quantity
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15.2 g
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Type
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reactant
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Smiles
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CC(=O)C=1C=CC(=CC1O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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[Ni]
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a three necked round bottom flask (equipped with a condensor, additional funnel and mechanical stirrer)
|
Type
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TEMPERATURE
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Details
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the reaction was heated
|
Type
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TEMPERATURE
|
Details
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at reflux conditions
|
Type
|
ADDITION
|
Details
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slowly added to the mixture (dropwise)
|
Type
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FILTRATION
|
Details
|
The reaction was filtered through a milipore
|
Type
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FILTRATION
|
Details
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filter
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solution
|
Type
|
CUSTOM
|
Details
|
Concentration of this solution in vacuo gave a solid
|
Type
|
CUSTOM
|
Details
|
This solid was crystalized from 1,2-dichloroethane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=C(O)C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |